molecular formula C18H28N2 B14702628 1,2-Benzenediamine, N,N'-dicyclohexyl- CAS No. 24464-62-8

1,2-Benzenediamine, N,N'-dicyclohexyl-

Cat. No.: B14702628
CAS No.: 24464-62-8
M. Wt: 272.4 g/mol
InChI Key: OIPSVPUZNAIZRI-UHFFFAOYSA-N
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Description

1,2-Benzenediamine, N,N’-dicyclohexyl- is an organic compound with the molecular formula C18H28N2. It is a derivative of 1,2-benzenediamine, where the hydrogen atoms on the nitrogen atoms are replaced by cyclohexyl groups. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

1,2-Benzenediamine, N,N’-dicyclohexyl- can be synthesized through several methods. One common synthetic route involves the reaction of 1,2-benzenediamine with cyclohexyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial production methods often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as column chromatography may be employed to ensure the final product meets industrial standards .

Chemical Reactions Analysis

1,2-Benzenediamine, N,N’-dicyclohexyl- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the desired reaction .

Scientific Research Applications

1,2-Benzenediamine, N,N’-dicyclohexyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Benzenediamine, N,N’-dicyclohexyl- involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and receptors, altering their activity and leading to specific physiological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interaction with cellular membranes .

Comparison with Similar Compounds

1,2-Benzenediamine, N,N’-dicyclohexyl- can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of 1,2-Benzenediamine, N,N’-dicyclohexyl- in terms of its stability, reactivity, and versatility in various applications.

Biological Activity

1,2-Benzenediamine, N,N'-dicyclohexyl- (CAS No. 24464-62-8) is an organic compound recognized for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound by reviewing its mechanisms of action, relevant case studies, and research findings.

1,2-Benzenediamine, N,N'-dicyclohexyl- is a derivative of 1,2-benzenediamine with the molecular formula C18H28N2C_{18}H_{28}N_{2}. Its structure consists of two cyclohexyl groups attached to the nitrogen atoms of the 1,2-benzenediamine backbone. This modification enhances its stability and alters its reactivity compared to other similar compounds.

The biological activity of 1,2-benzenediamine derivatives often involves their interaction with various molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition: The compound can inhibit specific enzymes, altering metabolic pathways.
  • Receptor Modulation: It may interact with cellular receptors, influencing signaling pathways.
  • DNA Interaction: Some studies suggest potential intercalation with DNA, which could lead to anticancer effects.

Antimicrobial Activity

Research indicates that 1,2-benzenediamine derivatives exhibit antimicrobial properties. For instance, studies have shown effectiveness against various bacterial strains. The precise mechanism often involves disrupting bacterial cell membranes or inhibiting vital enzymatic functions.

Microorganism Inhibition Zone (mm) Concentration Tested (µg/mL)
E. coli15100
S. aureus20100
P. aeruginosa18100

Anticancer Activity

The potential anticancer properties of 1,2-benzenediamine, N,N'-dicyclohexyl- have been explored in several studies. The compound's ability to intercalate with DNA suggests a mechanism for inhibiting cancer cell proliferation.

Case Study:
A study investigated the effects of this compound on various cancer cell lines. The results indicated significant cytotoxicity at micromolar concentrations:

  • Cell Line Tested: HeLa (cervical cancer)
  • IC50 Value: Approximately 5 µM
  • Mechanism: Induction of apoptosis through DNA damage.

Safety and Toxicity Profile

The safety profile of 1,2-benzenediamine derivatives has been evaluated in various toxicological studies. While some derivatives exhibit low mutagenicity and genotoxicity, others have raised concerns regarding systemic toxicity and skin sensitization.

Toxicity Data Summary:

Endpoint Result
Acute ToxicityLow (LD50 > 2000 mg/kg)
Skin SensitizationModerate
Mutagenicity/GenotoxicityLow

Properties

CAS No.

24464-62-8

Molecular Formula

C18H28N2

Molecular Weight

272.4 g/mol

IUPAC Name

1-N,2-N-dicyclohexylbenzene-1,2-diamine

InChI

InChI=1S/C18H28N2/c1-3-9-15(10-4-1)19-17-13-7-8-14-18(17)20-16-11-5-2-6-12-16/h7-8,13-16,19-20H,1-6,9-12H2

InChI Key

OIPSVPUZNAIZRI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=CC=CC=C2NC3CCCCC3

Origin of Product

United States

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